molecular formula C24H27N3O3 B5562899 N'-(3-methoxy-4-propoxybenzylidene)-2-propyl-4-quinolinecarbohydrazide

N'-(3-methoxy-4-propoxybenzylidene)-2-propyl-4-quinolinecarbohydrazide

Cat. No. B5562899
M. Wt: 405.5 g/mol
InChI Key: ODSXMLSYAQXEJC-PCLIKHOPSA-N
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Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of “N’-(3-methoxy-4-propoxybenzylidene)-2-propyl-4-quinolinecarbohydrazide”, there are related compounds that have been synthesized. For example, hydrazone derivatives of isonicotinic hydrazide have been synthesized and characterized . Another study synthesized quinoline acetohydrazide-hydrazone derivatives .

Scientific Research Applications

Bioactive Schiff Base Compounds

Schiff base compounds, including those related to the query compound, have shown significant potential in biological activities. For instance, studies on Schiff base compounds have demonstrated remarkable antibacterial, antifungal, antioxidant, and cytotoxic activities. These compounds have also shown interactions with salmon sperm DNA via intercalation mode, indicating their potential in genetic studies and drug design (Sirajuddin et al., 2013).

Synthesis and Structural Analysis

The synthesis and crystal structure analysis of quinoline derivatives are key areas of research, contributing to the development of new materials and drugs. For instance, the synthesis of oxovanadium(V) complexes with a Schiff base ligand derived from quinoline has been reported, showcasing the methodological advancements in synthesizing complex molecules for various applications (Liu et al., 2013).

Antioxidant Activities

Compounds with quinoline moieties have been identified as significant antioxidants. For example, derivatives from anthocyanin-pigmented rice were analyzed for their antioxidant activities, demonstrating the potential of quinoline compounds in enhancing oxidative stability and potentially contributing to health-promoting effects (Chung & Shin, 2007).

Anti-Cancer Activity

Hydrazide derivatives incorporating quinoline moieties have shown promise in anti-cancer studies. These compounds have been evaluated against various cancer cell lines, with some showing significant selectivity and potency in inhibiting cancer cell viability. This research highlights the therapeutic potential of quinoline derivatives in cancer treatment (Bingul et al., 2016).

Synthesis and Structure Elucidation

The synthesis and detailed structure elucidation of compounds related to the query molecule contribute to the understanding of their chemical properties and potential applications. For example, the synthesis of N'-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide and its structural confirmation through various spectroscopic methods indicate the progress in synthetic chemistry and material science (Alotaibi et al., 2018).

Mechanism of Action

While the mechanism of action for “N’-(3-methoxy-4-propoxybenzylidene)-2-propyl-4-quinolinecarbohydrazide” is not directly available, related compounds have been evaluated as DNA gyrase inhibitors and potent antimicrobial agents .

Future Directions

The future directions for research on “N’-(3-methoxy-4-propoxybenzylidene)-2-propyl-4-quinolinecarbohydrazide” could involve further synthesis and characterization studies, evaluation of biological activity, and assessment of safety and toxicity. The potential applications of this compound in various fields such as medicine, pharmacology, and materials science could also be explored .

properties

IUPAC Name

N-[(E)-(3-methoxy-4-propoxyphenyl)methylideneamino]-2-propylquinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O3/c1-4-8-18-15-20(19-9-6-7-10-21(19)26-18)24(28)27-25-16-17-11-12-22(30-13-5-2)23(14-17)29-3/h6-7,9-12,14-16H,4-5,8,13H2,1-3H3,(H,27,28)/b25-16+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODSXMLSYAQXEJC-PCLIKHOPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=CC=CC=C2C(=C1)C(=O)NN=CC3=CC(=C(C=C3)OCCC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1=NC2=CC=CC=C2C(=C1)C(=O)N/N=C/C3=CC(=C(C=C3)OCCC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(E)-(3-methoxy-4-propoxyphenyl)methylidene]-2-propylquinoline-4-carbohydrazide

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